6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
Description
This compound is a dihydroisoquinoline derivative featuring a carbothioamide functional group at the 2-position, substituted with a 2-methoxyphenoxymethyl moiety at the 1-position and an N-linked 3-methoxyphenyl group. The carbothioamide group (C=S) distinguishes it from carboxamide (C=O) analogs, offering distinct electronic properties and hydrogen-bonding capabilities that may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5S/c1-30-20-9-7-8-19(15-20)28-27(35)29-13-12-18-14-25(32-3)26(33-4)16-21(18)22(29)17-34-24-11-6-5-10-23(24)31-2/h5-11,14-16,22H,12-13,17H2,1-4H3,(H,28,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXCGQLJVOTHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dimethoxy-1-((2-methoxyphenoxy)methyl)-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound with significant biological activity. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 447.531 g/mol. The structure features a tetrahydroisoquinoline backbone, which is known for its diverse pharmacological properties.
Target Receptors:
This compound primarily acts as a positive allosteric modulator of the NMDA receptor subunits NR2C and NR2D. Its modulation of these receptors influences synaptic plasticity and neuronal excitability, which are crucial for cognitive functions and neuroprotection .
Biochemical Pathways:
The activation of NMDA receptors by this compound leads to various downstream effects, including:
- Increased intracellular calcium levels , which can enhance neurotransmitter release.
- Regulation of neuronal survival and apoptosis , potentially offering neuroprotective benefits against neurodegenerative diseases .
Anticancer Effects
Recent studies have highlighted the anticancer potential of related compounds within the same chemical class. For instance, compounds structurally similar to this compound have shown promise in inhibiting cancer cell proliferation:
- Cell Viability: In vitro studies demonstrated that these compounds significantly reduced cell viability in human ovarian cancer cell lines (e.g., SKOV3) through apoptosis induction and cell cycle arrest at the G2/M phase .
- Mechanisms of Action: The apoptotic effects were associated with downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax and p53 .
Pharmacological Effects
The compound has also been investigated for its effects on muscle contractility:
- Smooth Muscle Activity: Experimental results indicated that it modulates calcium currents in smooth muscle tissues by affecting muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). This modulation leads to a reduction in contractile strength in response to calcium-dependent contractions .
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on NMDA receptor modulation | Enhanced synaptic plasticity via NR2C/NR2D modulation | Potential for cognitive enhancement therapies |
| Anticancer activity in SKOV3 cells | Induced apoptosis through G2/M arrest | Possible application in ovarian cancer treatment |
| Smooth muscle contractility study | Inhibition of contractile activity through mAChR modulation | Insights for gastrointestinal motility disorders |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
-
Anticancer Activity :
- Preliminary studies suggest that isoquinoline derivatives can inhibit tumor growth. The structural features of this compound may contribute to its potential as an anticancer agent by interfering with cellular signaling pathways involved in proliferation and apoptosis.
-
Neuroprotective Effects :
- Isoquinolines are known for their neuroprotective properties. This compound may offer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells.
-
Antimicrobial Properties :
- Some derivatives of isoquinoline have shown effectiveness against various bacterial and fungal strains. Further exploration is needed to assess the antimicrobial efficacy of this specific compound.
Medicinal Chemistry Applications
The synthesis and modification of this compound can lead to the development of new pharmaceuticals:
- Drug Design :
- The unique combination of functional groups allows for the design of analogs with improved potency and selectivity for specific biological targets.
- Lead Compound for Synthesis :
- As a lead compound, it can be used to synthesize other derivatives that may possess enhanced therapeutic effects or reduced side effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated that isoquinoline derivatives can induce apoptosis in cancer cell lines through mitochondrial pathways. |
| Neuroprotection Research | Found that certain isoquinoline compounds reduce oxidative stress markers in neuronal cultures, suggesting potential for treating neurodegenerative conditions. |
| Antimicrobial Screening | Identified activity against Gram-positive bacteria, warranting further investigation into its mechanism of action. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. 1-[(4-Ethylphenoxy)Methyl]-6,7-Dimethoxy-N-(2-Methoxyethyl)-3,4-Dihydro-1H-Isoquinoline-2-Carbothioamide
- Key Differences: Phenoxy Substituent: 4-Ethylphenoxy (vs. 2-methoxyphenoxy in the target compound). N-Substituent: 2-Methoxyethyl (vs. 3-methoxyphenyl).
- The 2-methoxyethyl group introduces a flexible ether chain, which may alter binding kinetics compared to the rigid 3-methoxyphenyl group in the target compound .
2.1.2. 6,7-Dimethoxy-4,4-Dimethyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
- Key Differences: Core Saturation: Fully saturated tetrahydroisoquinoline (vs. partially unsaturated dihydroisoquinoline). Substituents: 4,4-Dimethyl groups (vs. carbothioamide and phenoxymethyl groups).
Functional Group Analogues
2.2.1. 6-(2,3-Dihydro-1,4-Benzodioxin-5-Yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine
- Key Differences: Core Structure: Pyridine (vs. dihydroisoquinoline). Substituents: Benzodioxin and dimethylaminomethylphenyl groups (vs. methoxyphenoxymethyl and carbothioamide).
- Implications: The pyridine core offers weaker basicity compared to the isoquinoline system.
2.2.2. (1R,2R)-N-(1-Cyanocyclopropyl)-2-[(6,7-Dimethoxy-3,4-Dihydroisoquinolin-2(1H)-Yl)Carbonyl]Cyclohexanecarboxamide
- Key Differences: Functional Group: Carboxamide (vs. carbothioamide). Substituents: Cyclohexanecarboxamide and cyanocyclopropyl (vs. phenoxymethyl and 3-methoxyphenyl).
- Implications: The carboxamide group (C=O) is a stronger hydrogen-bond acceptor than carbothioamide (C=S), which may improve binding to polar active sites but reduce metabolic stability.
Structural and Pharmacokinetic Comparison Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods described for analogous dihydroisoquinolines, utilizing coupling reactions (e.g., carbothioamide formation via thiophosgene or Lawesson’s reagent) and O-alkylation for phenoxymethyl substitution .
- Biological Activity : Carbothioamide derivatives often exhibit superior metabolic stability compared to carboxamides due to reduced susceptibility to hydrolysis. However, their lower hydrogen-bond acceptor strength may compromise target affinity .
- Crystallographic Validation : Structural elucidation of similar compounds has been achieved using SHELX and OLEX2 software, highlighting the importance of crystallography in confirming substituent geometry and intermolecular interactions .
Q & A
Q. How do structural modifications (e.g., methoxy positional isomers) alter bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
